Nanomolar Affinity at Human CRTH2 Receptor: A Validated Binding Benchmark
The target compound exhibits a measured inhibition constant (Ki) of 7.70 nM against the human CRTH2 (DP2) receptor, determined by displacement of [³H]PGD2 from CHO cell membranes expressing the recombinant receptor after 90 min incubation in a scintillation proximity assay [1]. This single-digit nanomolar affinity places the compound in a potency range relevant for pharmacological probe development. By contrast, the des-3-isopropyl analog [1-(1-amino-2-methylpropan-2-yl)cyclobutan-1-ol, CAS 1523159-92-3] and the 3-methyl analog [1-(1-amino-2-methylpropan-2-yl)-3-methylcyclobutan-1-ol, CAS 1694003-59-2] have no publicly reported CRTH2 Ki values, meaning their binding potency at this therapeutically relevant receptor is unknown. Researchers requiring validated CRTH2 engagement cannot assume equivalent activity from these structurally similar but pharmacologically uncharacterized analogs.
| Evidence Dimension | CRTH2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 7.70 nM |
| Comparator Or Baseline | 3-methyl analog (CAS 1694003-59-2): no published CRTH2 Ki data available; des-3-alkyl analog (CAS 1523159-92-3): no published CRTH2 Ki data available |
| Quantified Difference | Only the target compound has a quantified CRTH2 Ki; comparator data are absent from public databases |
| Conditions | Human CRTH2 receptor expressed in CHO cell membranes; displacement of [³H]PGD2; 90 min incubation; scintillation proximity assay |
Why This Matters
For any research program requiring CRTH2 receptor engagement with defined potency, the target compound is the only member of this structural series with a publicly available, database-curated Ki value, eliminating the guesswork associated with uncharacterized analogs.
- [1] BindingDB. BDBM50384468 (CHEMBL2036214). Affinity Data: Ki = 7.70 nM. Assay: Displacement of [³H]PGD2 from human CRTH2 receptor expressed in CHO cell membrane after 90 mins by scintillation proximity assay. View Source
